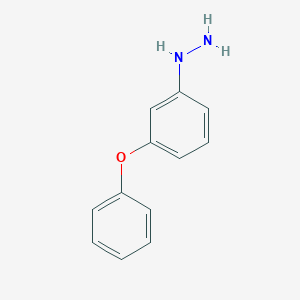

(3-Phenoxyphenyl)hydrazine

Vue d'ensemble

Description

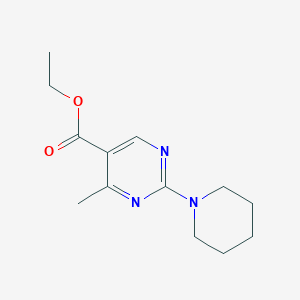

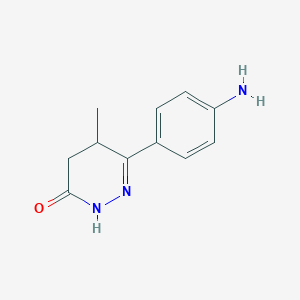

“(3-Phenoxyphenyl)hydrazine” is a chemical compound with the CAS Number: 104997-24-2. It has a molecular weight of 200.24 and is typically found in a brown solid form .

Synthesis Analysis

The synthesis of “(3-Phenoxyphenyl)hydrazine” involves the dissolution of 3-phenoxy-phenylamine in HCl at 0°C, followed by the addition of a solution of NaNO2. The mixture is stirred for 10 minutes, and a solution of SnCl2 in HCl is added dropwise, followed by stirring for 3 hours .Molecular Structure Analysis

The IUPAC name for this compound is 1-(3-phenoxyphenyl)hydrazine. The InChI code for this compound is 1S/C12H12N2O/c13-14-10-5-4-8-12(9-10)15-11-6-2-1-3-7-11/h1-9,14H,13H2 .Physical And Chemical Properties Analysis

“(3-Phenoxyphenyl)hydrazine” is a brown solid with a molecular weight of 200.24. It has a CAS Number of 104997-24-2 and an MDL number of MFCD08437623 . It has a boiling point of 220-228 °C (Press: 18 Torr), a density of 1.201±0.06 g/cm3 (Predicted), and a pKa of 5.21±0.10 (Predicted) .Applications De Recherche Scientifique

Chemical Synthesis : A study by Zhang, Tan, and Xue (2007) presented an efficient one-pot method for synthesizing new 3,4-diaryl-1H-pyrazoles from natural isoflavones and hydrazine hydrate, with potential pharmacological and agricultural applications (Zhang, Tan, & Xue, 2007).

Environmental Monitoring : Research by Hu et al. (2021) developed a new fluorescent probe derived from 3-hydroxyphthalimide for effectively detecting hydrazine in aqueous solutions and living cells, useful for environmental monitoring and biological sciences (Hu et al., 2021).

Electrochemical Sensing : Ensafi, Lotfi, and Karimi-Maleh (2012) modified multiwall carbon nanotube paste electrodes with p-aminophenol, enhancing the voltammetric sensitivity for hydrazine determination (Ensafi, Lotfi, & Karimi-Maleh, 2012).

Vapor Detection : Ellis et al. (1996) demonstrated that poly(3-hexylthiophene) films could detect hydrazine and monomethylhydrazine vapor with ultrasensitive sensitivity, enabling dosimetric and real-time detection (Ellis, Zakin, Bernstein, & Rubner, 1996).

Biological Sciences : Xing et al. (2022) developed ratiometric fluorescence probes, DDP and DDC, which detect hydrazine in living cells with good sensitivity, selectivity, and anti-interference, suggesting applications in environmental monitoring (Xing et al., 2022).

Antitumor Research : Zsoldos-Mády et al. (2006) found that ferrocenyl-chalcone and ferrocenyl-pyrazole derivatives exhibited promising in vitro antitumor effects against human leukemia cells (Zsoldos-Mády et al., 2006).

Phenol Degradation : Yalfani et al. (2011) explored hydrogen substitutes for the Fenton reaction, improving phenol degradation and catalyst stability, with formic acid providing higher efficiency and stability (Yalfani, Contreras, Medina, & Sueiras, 2011).

Safety And Hazards

Orientations Futures

Hydrazine compounds, including “(3-Phenoxyphenyl)hydrazine”, are topics of interest in pharmaceutical research due to their unique biological action and excellent coordination ability . They are being explored for potential applications in various fields, including energy-saving hydrogen production .

Propriétés

IUPAC Name |

(3-phenoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-14-10-5-4-8-12(9-10)15-11-6-2-1-3-7-11/h1-9,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUMKPRQWDUWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617051 | |

| Record name | (3-Phenoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Phenoxyphenyl)hydrazine | |

CAS RN |

104997-24-2 | |

| Record name | (3-Phenoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid](/img/structure/B11875.png)